2-((3-(Methoxyamino)propyl)thio)ethanamine
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Overview
Description
2-((3-(Methoxyamino)propyl)thio)ethanamine is an organic compound with the molecular formula C₆H₁₆N₂OS It is a derivative of ethanamine, featuring a methoxyamino group attached to a propyl chain, which is further connected to a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Methoxyamino)propyl)thio)ethanamine typically involves the following steps:
Preparation of 3-(Methoxyamino)propylamine: This intermediate can be synthesized by reacting 3-chloropropylamine with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide.
Thioether Formation: The 3-(Methoxyamino)propylamine is then reacted with 2-chloroethanethiol in the presence of a base like potassium carbonate to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Methoxyamino)propyl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methoxyamino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-((3-(Methoxyamino)propyl)thio)ethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of thioether and methoxyamino groups on biological systems.
Industrial Applications: Potential use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-((3-(Methoxyamino)propyl)thio)ethanamine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyamino group could participate in hydrogen bonding or electrostatic interactions, while the thioether linkage might influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxyethyl)amine: Similar structure but lacks the thioether linkage.
3-(Methoxyamino)propylamine: Lacks the ethanamine moiety.
2-(Methylthio)ethylamine: Similar structure but with a methylthio group instead of methoxyamino.
Uniqueness
2-((3-(Methoxyamino)propyl)thio)ethanamine is unique due to the presence of both a methoxyamino group and a thioether linkage, which can impart distinct chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable intermediate in various research and industrial applications.
Properties
Molecular Formula |
C6H16N2OS |
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Molecular Weight |
164.27 g/mol |
IUPAC Name |
3-(2-aminoethylsulfanyl)-N-methoxypropan-1-amine |
InChI |
InChI=1S/C6H16N2OS/c1-9-8-4-2-5-10-6-3-7/h8H,2-7H2,1H3 |
InChI Key |
DMLZTLRAEOLLTH-UHFFFAOYSA-N |
Canonical SMILES |
CONCCCSCCN |
Origin of Product |
United States |
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